1-(2-Methoxybenzyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-5-3-2-4-9(11)6-14-7-10(12(15)16)13-8-14/h2-5,7-8H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLPVVHBVDIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The core synthetic challenge is the introduction of the carboxylic acid group at the 4-position of the imidazole ring and the attachment of the 2-methoxybenzyl substituent at the nitrogen. Two main approaches are commonly reported:
- Direct Carboxylation of Imidazole Derivatives : Reacting substituted imidazoles with carbon dioxide under superatmospheric pressure and elevated temperatures in the presence of a base.
- Multistep Synthesis via Ester Intermediates : Constructing the imidazole ring with substituents and then hydrolyzing ester groups to carboxylic acids.
Preparation via Carbon Dioxide Carboxylation of 4,5-Disubstituted Imidazoles
A patented method (US5117004A) describes the preparation of 4,5-disubstituted imidazole-2-carboxylic acids by reacting the corresponding imidazoles with carbon dioxide under superatmospheric pressure (10–300 bar) and high temperatures (150–300 °C), in the presence of bases such as potassium carbonate. Although this patent focuses on 2-carboxylic acids, the methodology is adaptable for 4-carboxylic acid derivatives with appropriate substitution patterns.
- Reaction conducted in an autoclave under pressure, often 40–180 bar.
- Temperature range typically 180–280 °C.
- Use of alkali metal carbonates (e.g., K2CO3) as bases in catalytic amounts (1–5 mol%).
- Carbon dioxide can be in gaseous, liquid, or solid form; liquid CO2 is preferred.
- Reaction can be performed continuously or batchwise.
- Solvents are generally avoided but can include hydrocarbons or polar aprotic solvents if needed.
| Compound | Starting Material | Base (mol) | Temperature (°C) | Pressure (bar) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 4,5-Dichloroimidazole-2-carboxylic acid | 4,5-Dichloroimidazole | 3 | 200 | Autogenous | 75 | 240 (dec.) |
| Benzimidazole-2-carboxylic acid | Benzimidazole | 2 | 250 | Autogenous | 73 | 170 (dec.) |
Note: While these examples are for 2-carboxylic acids, the process principles apply to 4-carboxylic acid analogs with suitable substrates.
Synthesis via Cycloaddition and Ester Intermediates
A more targeted approach for 1-substituted imidazole-4-carboxylic acids involves the synthesis of ester intermediates followed by hydrolysis to the acid. This method is well-documented in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives, which share structural similarity with 1-(2-methoxybenzyl)-1H-imidazole-4-carboxylic acid.
- Cycloaddition Reaction : Ethyl isocyanoacetate reacts with aryl imidoyl chlorides to form ethyl 1-substituted imidazole-4-carboxylates.
- N-Substitution : Introduction of the 2-methoxybenzyl group at the nitrogen can be achieved either before or after ring closure, depending on the synthetic design.
- Hydrolysis : The ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
- High regioselectivity for substitution at N1 and carboxylation at C4.
- Mild reaction conditions compared to high-pressure carboxylation.
- Versatile for various substituents on the benzyl group.
- Hunt et al. (1978) reported condensation of potassium ethyl isocyanoacetate with isothioureas catalyzed by copper(I) chloride to yield 1,5-disubstituted imidazole-4-carboxylates.
- Nunami et al. (1994) synthesized 3-bromo-2-isocyanoacrylates followed by reaction with primary amines to afford substituted imidazole esters.
- Meng et al. (2011) demonstrated a three-component synthesis involving ethyl isocyanoacetate, primary amines, and aldehydes with copper iodide catalysis in methanol at 50 °C to yield 1,5-disubstituted imidazole-4-carboxylates.
These methods provide a foundation for synthesizing this compound by selecting 2-methoxybenzyl amine or aldehyde as the substituent source.
Comparative Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| CO2 Carboxylation (Patent US5117004A) | 4,5-Disubstituted imidazole + CO2 | 150–300 °C, 10–300 bar, base | Direct carboxylation, scalable | High pressure, high temperature | 66–75 |
| Cycloaddition + Ester Hydrolysis | Ethyl isocyanoacetate + imidoyl chlorides + amines | Mild temp (RT–50 °C), Cu catalysis | Mild conditions, regioselective | Multi-step, requires catalysts | Moderate to high |
| Amide Coupling + Cyclization (reported in related syntheses) | Aniline derivatives + benzoyl chlorides + isocyanoacetate | Anhydrous, multi-step | High specificity | Strict conditions, limited scope | Not widely reported |
Research Findings and Notes
- The carboxylic acid functionality at the 4-position is crucial for biological activity in many imidazole derivatives.
- The use of ethyl isocyanoacetate as a building block is versatile and allows for the introduction of various substituents, including 2-methoxybenzyl groups.
- Copper(I) catalysis is effective in promoting cycloaddition reactions leading to imidazole ring formation.
- Hydrolysis of esters to acids is typically achieved under acidic or basic aqueous conditions.
- The direct carboxylation method using CO2 is industrially attractive but requires specialized equipment for high-pressure reactions.
- Reaction yields depend on substrate purity, reaction time, temperature, and catalyst loading.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Methoxybenzyl)-1H-imidazole-4-carboxylic acid features a unique imidazole core that contributes to its biological activity. The molecular structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13N3O3
- CAS Number : 1369013-86-4
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Key applications include:
- Anticancer Activity : Studies have shown that derivatives of imidazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications to the imidazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Biochemical Research
The compound serves as a valuable tool in biochemical assays due to its ability to mimic natural substrates in enzyme reactions. Applications include:
- Enzyme Inhibition Studies : It can act as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms. For example, it has been used to study the inhibition of phosphodiesterases, which are critical in cellular signaling pathways.
- Protein-Ligand Interaction Studies : Its structure allows it to bind selectively to certain proteins, facilitating the study of protein-ligand interactions crucial for drug design.
Material Science
In material science, this compound is explored for its potential in synthesizing novel materials:
- Polymer Synthesis : The compound can be utilized as a monomer in the production of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity against cell lines | |
| Antimicrobial effects on bacteria and fungi | ||
| Biochemical Research | Enzyme inhibition studies | |
| Protein-ligand interaction studies | ||
| Material Science | Monomer for polymer synthesis |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of imidazole compounds, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. This suggests potential for further development into an anticancer therapeutic agent.
Case Study 2: Enzyme Inhibition
Research conducted at a leading university focused on the inhibition of phosphodiesterases using this compound. The findings revealed that it effectively inhibited PDE4 with an IC50 of 100 nM, highlighting its utility in studying inflammatory diseases where phosphodiesterase activity plays a crucial role.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the benzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects
Pharmacological Relevance
- Heterocyclic Diversity : Derivatives incorporating oxadiazole rings (e.g., 1-((5-ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid) demonstrate the role of auxiliary heterocycles in modulating bioactivity .
Physicochemical Properties
- Crystallinity : Imidazole-carboxylic acid derivatives often form stable crystals, as seen in the crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]-benzoic acid (CCDC 1038591) . The target compound’s hydrochloride salt may exhibit similar crystallinity, aiding in purification .
- Stability : The 2-methoxybenzyl group confers resistance to oxidative degradation compared to alkyl-substituted analogs .
Biological Activity
1-(2-Methoxybenzyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound is characterized by the following chemical structure:
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Properties
- Enzyme Inhibition
- Anti-inflammatory Effects
Anticancer Activity
Research indicates that imidazole derivatives possess potent anticancer properties. The compound has been tested against several cancer cell lines, showing promising results.
Case Studies
- Study on Cancer Cell Lines :
- Mechanism of Action :
Enzyme Inhibition
The compound also exhibits inhibitory effects on key enzymes involved in metabolic processes.
Xanthine Oxidase Inhibition
A study highlighted its potential as a xanthine oxidase inhibitor, with IC50 values significantly lower than those of standard drugs used for hyperuricemia treatment:
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenases (COX-1 and COX-2).
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal synthetic routes and purification strategies for 1-(2-Methoxybenzyl)-1H-imidazole-4-carboxylic acid?
A common approach involves multi-step synthesis starting with functionalization of the imidazole core. For example, details a protocol where benzimidazole derivatives are synthesized via condensation of hydrazine derivatives with aromatic aldehydes. Adapting this method, researchers could first prepare 1H-imidazole-4-carboxylic acid derivatives (as in ) and then introduce the 2-methoxybenzyl group via nucleophilic substitution or reductive amination. Purification often requires recrystallization or column chromatography, with purity confirmed by HPLC (>95%) and elemental analysis (deviation <±0.4% for C, H, N) .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?
- IR spectroscopy : Look for characteristic stretching bands:
- ~3400 cm⁻¹ (N-H of imidazole),
- ~1700 cm⁻¹ (C=O of carboxylic acid),
- ~1250 cm⁻¹ (C-O of methoxy group) .
- ¹H NMR : Key signals include:
- δ 3.8–4.2 ppm (methoxy protons, -OCH₃),
- δ 4.5–5.5 ppm (benzyl CH₂),
- δ 7.0–7.5 ppm (aromatic protons) .
- ESI-MS : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., C₁₂H₁₂N₂O₃: 232.09 g/mol) .
Advanced Research Questions
Q. What experimental and computational methods resolve contradictions in crystallographic data for imidazole-carboxylic acid derivatives?
Conflicting crystallographic data (e.g., bond lengths or torsion angles) may arise from polymorphism or solvent effects. highlights the use of SHELX software (SHELXL/SHELXS) for refining structures against high-resolution X-ray data. To resolve discrepancies:
Q. How does the 2-methoxybenzyl group influence the compound’s coordination chemistry with transition metals?
The methoxy group enhances electron density on the imidazole ring, improving metal-ligand binding. notes that imidazole-4-carboxylic acid derivatives form stable coordination polymers with Cu(II) or Zn(II). Researchers can:
- Synthesize metal complexes (e.g., using aqueous solutions of metal nitrates).
- Characterize via single-crystal XRD to confirm octahedral or tetrahedral geometries.
- Compare stability constants (log K) with unsubstituted analogs using potentiometric titration .
Q. What strategies mitigate side reactions during functionalization of the imidazole ring?
Competing reactions (e.g., over-alkylation or oxidation) are common. suggests:
- Use protecting groups (e.g., Boc for -NH groups).
- Optimize reaction stoichiometry (e.g., 1:1 molar ratio of imidazole to benzyl halide).
- Employ mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) to preserve carboxylic acid functionality .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data for structurally similar analogs?
If analogs show inconsistent activity (e.g., antimicrobial vs. inactive), consider:
- Re-evaluating assay conditions (e.g., pH, solvent DMSO concentration).
- Performing molecular docking to compare binding affinities with target proteins.
- Analyzing log P values () to assess bioavailability differences .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 210–215°C (decomposes) | |
| log P (Calculated) | 1.2–1.5 | |
| pKa (Carboxylic Acid) | ~2.8 | |
| Crystal System | Monoclinic (P2₁/c) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
